molecular formula C16H16BrN3S B3589631 2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile

2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile

Cat. No.: B3589631
M. Wt: 362.3 g/mol
InChI Key: OOFCPPIWIUZURU-UHFFFAOYSA-N
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Description

2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a thiophene ring with a cyclooctapyridine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the thiophene ring.

    Substitution: Halogenation, nitration, and other substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as bromine, nitric acid, or sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile is unique due to its combination of a thiophene ring with a cyclooctapyridine framework, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3S/c17-14-8-7-13(21-14)15-10-5-3-1-2-4-6-12(10)20-16(19)11(15)9-18/h7-8H,1-6H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFCPPIWIUZURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile
Reactant of Route 2
2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile
Reactant of Route 5
2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-4-(5-bromo(2-thienyl))-5,6,7,8,9,10-hexahydrocycloocta[2,1-b]pyridine-3-carbonitrile

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